Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate
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Overview
Description
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is an organophosphorus compound that features a bromine atom bonded to a triphenylphosphine group, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate typically involves the reaction of triphenylphosphine with an appropriate brominated butanoate ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phosphine group can be oxidized to form phosphine oxides, or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphine derivatives, while oxidation reactions produce phosphine oxides.
Scientific Research Applications
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate involves its interaction with various molecular targets. The bromine atom and the phosphine group play crucial roles in its reactivity. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic processes. The ester group allows for further functionalization, making the compound versatile in different chemical contexts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate
- Ethyl 3-(bromotriphenyl-l5-phosphanyl)propanoate
Uniqueness
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of reactions it can undergo, making it suitable for specific applications that other compounds may not be able to fulfill.
Biological Activity
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C24H26BrO2P
- Molecular Weight : 457.3 g/mol
- IUPAC Name : ethyl 4-[bromo(triphenyl)-λ5-phosphanyl]butanoate
- Canonical SMILES : CCOC(=O)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br
The compound features a bromine atom attached to a triphenylphosphine moiety and a butanoate ester, which contributes to its reactivity and potential biological activity .
Synthesis Methods
This compound is typically synthesized through the reaction of triphenylphosphine with a brominated butanoate ester. The synthesis is performed under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency. Industrially, continuous flow reactors may be used to optimize yield and quality .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atom and phosphine group are crucial for its reactivity, allowing it to form complexes with metals and participate in catalytic processes. The ester functionality facilitates further modifications, enhancing its versatility in biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been shown to reduce oxidative stress markers in cell cultures, suggesting potential neuroprotective effects.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may have implications for drug development.
- Cell Proliferation : Studies indicate that this compound can influence cell proliferation rates in specific cancer cell lines, showing promise as an anticancer agent.
Case Studies
- Neuroprotection in Cell Cultures : In a study assessing the protective effects against oxidative stress, this compound significantly reduced levels of reactive oxygen species (ROS) in astrocytic cells exposed to amyloid-beta peptides. This suggests its potential utility in Alzheimer's disease models .
- Anticancer Activity : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate | Organophosphorus | Moderate enzyme inhibition |
Ethyl 3-(bromotriphenyl-l5-phosphanyl)propanoate | Organophosphorus | Antioxidant properties |
This compound | Organophosphorus | Neuroprotective, anticancer |
This compound stands out due to its structural complexity and enhanced biological activities compared to its analogs .
Properties
Molecular Formula |
C24H26BrO2P |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
ethyl 4-[bromo(triphenyl)-λ5-phosphanyl]butanoate |
InChI |
InChI=1S/C24H26BrO2P/c1-2-27-24(26)19-12-20-28(25,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3 |
InChI Key |
PFOIIFYVSUCPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origin of Product |
United States |
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